2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Physicochemical Characterization Lipophilicity Drug Design

Sourcing issues with non-interchangeable arylpropanoic acid building blocks? This specific α,α-dimethyl substituted analog solves conformational control and regioselectivity challenges unattainable with unsubstituted or meta-positional isomers. • Unique Scaffold: Para-dimethylamino activation combined with sterically shielded carboxylic acid (pKa 4.09) enables sequential derivatization. • Proven Utility: Established pharmacophoric element for constructing Src family SH2 domain inhibitors. • Reliable Supply: Consistent purity; ready for immediate dispatch.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 228411-16-3
Cat. No. B029421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
CAS228411-16-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O
InChIInChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15)
InChIKeyAJVDJWZAIIWTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid: Properties and Classification


2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid (CAS 228411-16-3), also referred to as 4-(dimethylamino)-α,α-dimethylbenzeneacetic acid, is an aromatic carboxylic acid derivative featuring a para-substituted dimethylamino group on a phenyl ring with geminal dimethyl substitution at the α-carbon . The compound possesses a molecular formula of C12H17NO2, a molecular weight of 207.27 g/mol, and is commercially available with typical purities ranging from 95% to 97% . Its structural characteristics confer distinct physicochemical properties including a predicted pKa of 4.09±0.10, a boiling point of approximately 344°C at 760 mmHg, a density of 1.098 g/cm³, and a consensus LogP value of approximately 2.1-2.4, indicating moderate lipophilicity balanced by the ionizable carboxylic acid moiety . The compound is primarily categorized as an organic building block and intermediate, with established utility in medicinal chemistry applications .

Intermediate for pyridone-based Src SH2 domain inhibitor synthesis
Electron-rich ring enables electrophilic aromatic substitution pathways
Sterically hindered α,α-dimethyl group supports conformational control in amide bond formation

Why This Compound Cannot Be Interchanged with Structural Analogs


Generic substitution among arylpropanoic acid derivatives or dimethylamino-substituted phenylacetic acid analogs is precluded by the compound's unique structural combination—a para-dimethylamino group conjugated to the phenyl ring together with gem-dimethyl α-substitution—which directly governs its reactivity profile and downstream synthetic utility. The para-dimethylamino substituent confers enhanced electron density to the aromatic ring, facilitating electrophilic aromatic substitution reactions and influencing subsequent coupling steps, while the α,α-dimethyl substitution sterically shields the carboxylic acid moiety, altering its ionization behavior (predicted pKa 4.09±0.10) and hydrogen-bonding capacity relative to non-methylated or mono-methylated analogs . The compound's moderate lipophilicity (LogP 2.1-2.4) further distinguishes it from more polar derivatives lacking α-substitution or possessing alternative aromatic substituents [1]. Substituting a positional isomer such as 3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid (CAS 1017183-10-6), which places the propanoic acid chain at the meta position, fundamentally alters molecular geometry, steric accessibility of the acid functionality, and the electronic environment of the dimethylamino group, rendering the compounds non-interchangeable in applications requiring precise spatial and electronic complementarity [2].

para-Dimethylamino group alters electronic density and reactivity compared to unsubstituted or meta-isomers
α,α-Dimethyl substitution sterically shields the carboxylic acid, shifting pKa and acylation efficiency
Positional isomers (e.g., meta-substituted analog) change molecular geometry and electronic environment, preventing direct interchange

Quantitative Differentiation Evidence for Scientific Selection


pH-Dependent Lipophilicity vs. Unsubstituted Analog

The presence of the para-dimethylamino substituent in 2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid alters its distribution coefficient (LogD) profile relative to unsubstituted α,α-dimethylbenzeneacetic acid. At pH 5.5, the target compound exhibits a LogD of 1.90, which decreases to 0.22 at pH 7.4, reflecting the ionizable nature of both the dimethylamino and carboxylic acid groups [1]. This pH-dependent lipophilicity differs from the unsubstituted phenyl analog, which lacks the basic amine functionality and would maintain a relatively constant, higher LogD profile across physiological pH ranges.

pH-Dependent Lipophilicity
Class-level inference
LogD (pH 5.5): 1.90
LogD (pH 7.4): 0.22
vs unsubstituted analog LogD ~2.5–3.0
May support pH-responsive formulation and permeability modulation research
Calculated values; experimental confirmation recommended
Physicochemical Characterization Lipophilicity Drug Design

Steric Shielding by α,α-Dimethyl Substitution

The α,α-dimethyl substitution on the propanoic acid moiety of 2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid introduces steric hindrance not present in 4-(dimethylamino)phenylacetic acid . This geminal dimethyl group shields the carboxylic acid functionality, reducing its susceptibility to nucleophilic attack and altering hydrogen-bonding capacity . The predicted pKa of 4.09±0.10 for the target compound reflects this electronic and steric modulation of the carboxylic acid group, distinguishing it from the non-methylated analog which would exhibit a lower pKa and greater acidity .

Steric Shielding Effect
Data to verify
Predicted pKa: 4.09±0.10
vs non-methylated analog pKa ~3.0–3.5
Context-dependent acidity shift; may impact coupling efficiency in amide synthesis
Predicted value; experimental verification lacking
Steric Effects Synthetic Intermediate Reactivity

Utility as Intermediate for Src Family SH2 Domain Inhibitors

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is specifically utilized as an intermediate in the synthesis of pyridone-based Src family SH2 domain inhibitors, an application not shared by most structural analogs lacking the optimal substitution pattern . The para-dimethylamino group serves as a key recognition element in the final pharmacophore, while the α,α-dimethyl substitution provides conformational constraint that enhances binding interactions with the SH2 domain [1]. This compound's role in constructing pyridone scaffolds for disrupting protein-protein interactions mediated by SH2 domains differentiates it from generic arylpropanoic acids, which lack the requisite electronic and steric features for this specific medicinal chemistry application .

Src SH2 Inhibitor Intermediate
Supporting evidence
Patented intermediate for pyridone-based Src family SH2 domain inhibitors
Reported utility in kinase signaling pathway research; not shared by generic arylpropanoic acids
Patent literature; synthetic intermediate context
Medicinal Chemistry Kinase Inhibitors Pyridone Synthesis

Procurement-Optimized Application Scenarios


Synthesis of Pyridone-Based Src SH2 Domain Inhibitors

This compound serves as a critical building block for constructing pyridone scaffolds designed to target Src family SH2 domains, which mediate protein-protein interactions implicated in oncogenic signaling and inflammatory disorders. The para-dimethylamino substitution and α,α-dimethyl configuration provide essential pharmacophoric elements that contribute to binding affinity and selectivity . Researchers developing novel SH2 domain antagonists should prioritize this specific intermediate over unsubstituted or alternatively substituted analogs due to its established role in patented inhibitor series [1].

pH-Dependent Formulation with Ionizable Amine

The compound's pH-dependent lipophilicity profile—characterized by a LogD of 1.90 at pH 5.5 decreasing to 0.22 at pH 7.4—makes it suitable for applications where solubility or membrane partitioning must be modulated in response to environmental pH [2]. This property is valuable in developing prodrugs, controlled-release formulations, or analytical standards where ionization state influences detection or separation. Analogs lacking the basic dimethylamino group would not exhibit this pH-responsive behavior, limiting their utility in such applications [2].

Sterically Hindered Amide Bond Formation

The α,α-dimethyl substitution adjacent to the carboxylic acid group introduces steric hindrance that can be exploited to control amide bond geometry and conformational flexibility in target molecules . This feature is particularly relevant in medicinal chemistry programs seeking to restrict rotational freedom around the α-carbon, potentially enhancing target binding through preorganization or entropic stabilization. The predicted pKa of 4.09±0.10 indicates moderate acidity that supports standard coupling protocols while the steric bulk provides unique conformational properties not achievable with non-methylated 4-(dimethylamino)phenylacetic acid .

Aromatic Substitution via Electron-Rich Ring Activation

The para-dimethylamino substituent strongly activates the aromatic ring toward electrophilic aromatic substitution, enabling selective functionalization at positions ortho to the dimethylamino group. This electronic activation, combined with the sterically protected carboxylic acid handle, permits sequential derivatization strategies where the acid moiety can be manipulated independently of aromatic ring modifications . The gem-dimethyl substitution further stabilizes the benzylic position, preventing unwanted side reactions during harsh electrophilic conditions .

Application
Selection Property
Validation Focus
Pyridone-based Src SH2 domain inhibitor synthesis
para-Dimethylamino and α,α-dimethyl pharmacophoric elements
SH2 domain binding affinity and selectivity assays
pH-responsive formulation development
Ionizable dimethylamino group driving pH-dependent lipophilicity
Solubility and permeability modulation in research formulations
Sterically controlled amide bond formation
α,α-Dimethyl steric shielding of the carboxylic acid
Amide bond geometry and conformational analysis
Electrophilic aromatic substitution derivatization
Electron-rich ring activation by para-dimethylamino group
Ortho-functionalization selectivity and yield

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